4-Nitrophenyl 1-thio-beta-D-galactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

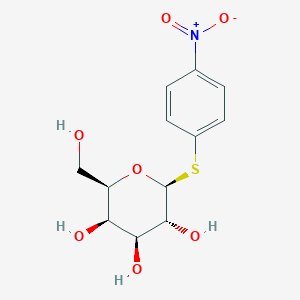

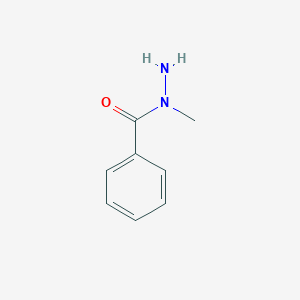

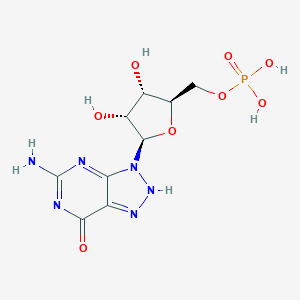

4-Nitrophenyl 1-thio-beta-D-galactopyranoside is a biochemical reagent commonly used in glycobiology research. This compound is a derivative of galactose, a type of sugar, and is characterized by the presence of a nitrophenyl group and a thio-glycosidic bond. It is often utilized in studies involving carbohydrate chemistry, enzymology, and protein-glycan interactions .

Mécanisme D'action

Target of Action

The primary target of 4-Nitrophenyl 1-thio-beta-D-galactopyranoside, also known as p-nitrophenyl 1-thio-beta-d-galactopyranoside, is the enzyme β-D-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-D-galactosides into monosaccharides .

Mode of Action

This compound acts as a substrate for the enzyme β-D-galactosidase . When this compound is introduced to an environment containing β-D-galactosidase, the enzyme cleaves it into its constituent parts .

Biochemical Pathways

The cleavage of this compound by β-D-galactosidase is part of the larger lactose metabolism pathway . This pathway is responsible for the breakdown of lactose into simpler sugars, which can then be used by the organism for energy .

Pharmacokinetics

It is known that the compound is soluble in dmso, methanol, and water , which suggests that it could be readily absorbed and distributed in biological systems. The compound’s bioavailability would be influenced by factors such as its solubility, the presence of transport proteins, and the characteristics of the biological membrane it needs to cross.

Result of Action

The action of β-D-galactosidase on this compound results in the release of galactose and a yellow chromogenic compound . This can be used as a visual indicator of the presence and activity of β-D-galactosidase .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. The compound is stable under acidic conditions but is prone to hydrolysis under alkaline conditions . The activity of the β-D-galactosidase enzyme, and therefore the efficacy of this compound as a substrate, would also be affected by these factors.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 1-thio-beta-D-galactopyranoside typically involves the reaction of 4-nitrophenyl thiol with a galactose derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thio-glycosidic bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Nitrophenyl 1-thio-beta-D-galactopyranoside undergoes several types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions to form various oxidation products.

Substitution: The compound can undergo substitution reactions where the nitrophenyl group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of an acid or base catalyst.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Various nucleophiles can be used to replace the nitrophenyl group.

Major Products Formed

Hydrolysis: 4-nitrophenol and galactose.

Oxidation: Various oxidation products depending on the oxidizing agent used.

Substitution: Products vary based on the nucleophile used.

Applications De Recherche Scientifique

4-Nitrophenyl 1-thio-beta-D-galactopyranoside has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzymatic assays to study the activity of beta-galactosidases.

Biology: Employed in glycobiology to investigate carbohydrate-protein interactions and glycan structures.

Medicine: Utilized in diagnostic assays to detect the presence of specific enzymes in biological samples.

Industry: Applied in the production of biochemicals and pharmaceuticals.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Nitrophenyl beta-D-thiogalactopyranoside: Similar in structure but with the nitrophenyl group at a different position.

4-Nitrophenyl beta-D-galactopyranoside: Lacks the thio-glycosidic bond, making it less stable under certain conditions.

Uniqueness

4-Nitrophenyl 1-thio-beta-D-galactopyranoside is unique due to its thio-glycosidic bond, which provides enhanced stability and specificity in enzymatic assays. This makes it a preferred substrate in various biochemical and diagnostic applications .

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFOBQXJWRLXMD-IIRVCBMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole](/img/structure/B74030.png)